Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
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Description
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H18FNO3S and its molecular weight is 383.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is mycolic acid synthesized by Pks 13 , which is identified as a perfect target . This compound has been found to exhibit good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of mycolic acid by Pks 13 . The disruption of these pathways leads to the inhibition of bacterial growth .
Pharmacokinetics
These compounds have shown similar elimination half-life (t½) and clearance (Cl) values . More research is needed to determine the exact ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, including E. coli, P. aeruginosa, Salmonella, and S. aureus . This is achieved through the disruption of mycolic acid synthesis, a crucial component of the bacterial cell wall .
Biochemical Analysis
Biochemical Properties
It has been identified as a phosphodiesterase IV inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of cyclic nucleotide levels within cells .
Cellular Effects
Given its role as a phosphodiesterase IV inhibitor, it may influence cell function by modulating cyclic nucleotide levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a phosphodiesterase IV inhibitor, it may exert its effects at the molecular level by binding to and inhibiting the activity of phosphodiesterase IV, leading to increased levels of cyclic nucleotides within cells .
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBDLBFBBDISH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.